1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one
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Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one is a heterocyclic compound that features a triazolopyridine coreThe triazolopyridine moiety is known for its biological activities, including antifungal, antibacterial, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization mechanism, forming the triazolopyridine ring . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
the scalable synthesis of triazolopyridine derivatives generally involves the use of commercially available starting materials and efficient cyclization reactions that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazolopyridine ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyridine derivatives .
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antifungal, antibacterial, and neuroprotective agent.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Materials Science: The triazolopyridine core is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as c-Met and VEGFR-2 kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells.
Pathways Involved: The inhibition of c-Met and VEGFR-2 disrupts signaling pathways involved in cell proliferation, migration, and survival, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoline: Exhibits herbicidal and antifungal properties.
[1,2,4]Triazolo[3,4-a]isoquinoline: Investigated for its neuroprotective and antibacterial activities.
Properties
Molecular Formula |
C12H15N3OS |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
3,3-dimethyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C12H15N3OS/c1-12(2,3)9(16)8-17-11-14-13-10-6-4-5-7-15(10)11/h4-7H,8H2,1-3H3 |
InChI Key |
YCMOCTPUFWOTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
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